molecular formula C11H12O3 B103241 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 17771-33-4

7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B103241
CAS No.: 17771-33-4
M. Wt: 192.21 g/mol
InChI Key: PHEWNYMTGPOCOP-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, also known as 4-hydroxy-7-methoxycoumarin, is a naturally occurring compound found in many plant species. It is a member of the coumarin family, which is a group of compounds that are known to have a wide range of biological activities. This compound has been studied extensively in recent years due to its potential applications in medical and pharmaceutical research.

Scientific Research Applications

Biological Screening and Cytotoxic Activity

7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one and its derivatives have been explored for their biological screening. Specifically, some derivatives have shown a high degree of cytotoxic activity, making them potential candidates for anticancer research (Khan et al., 2003). Further, the synthesis of these compounds has led to the discovery of new potential leads for anticancer drugs (de Santana et al., 2020).

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal potential of this compound derivatives. Specific compounds have demonstrated broad-spectrum antibacterial activities and promising antifungal activity against Candida albicans (Khan et al., 2004).

Synthesis in Photochromic Materials and Biologically Active Natural Products

The compound has been utilized in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products. Its carbene complex can undergo a benzannulation reaction, leading to compounds with potential application in material science and natural product synthesis (Rawat et al., 2006).

Antioxidant Activity

Some derivatives of this compound have demonstrated excellent antioxidant activity. This suggests its potential use in the development of antioxidant therapies or supplements (Bandari et al., 2017).

Potential in Synthesizing Novel Compounds

The compound has been instrumental in the synthesis of novel compounds, including pyrano[3,2-c]chromenes and other chromene derivatives. These syntheses contribute to expanding the chemical diversity and potential applications of chromene-based compounds in various fields of research (Machukha et al., 2017).

Role in Developing Metabotropic Glutamate Receptor Antagonists

Derivatives of this compound have been used to develop antagonists for metabotropic glutamate receptors, which are important in neuropharmacology and could lead to new treatments for neurological disorders (Annoura et al., 1996).

Applications in Antihypertensive Drug Development

This compound has also been explored in the synthesis of new antihypertensive drugs. These research efforts contribute to the ongoing search for more effective treatments for hypertension and related cardiovascular diseases (Bergmann & Gericke, 1990).

Biochemical Analysis

Biochemical Properties

7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation rates and increased oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have beneficial effects, such as antioxidant activity and protection against cellular damage. At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, thereby modulating its effects on cellular processes .

Properties

IUPAC Name

7-hydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEWNYMTGPOCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344978
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17771-33-4
Record name 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dihydroxy acetophenone (6.00 g, 39.4 mmol) and pyrrolidine (15.0 mL, 181 mmol) in toluene (200 mL), acetone (22.9 g, 394 mmol) was added. After heated to reflux for 16 hrs, the solvents were removed and the residue was added HCl (2.0 N, 100 mL) and brine (200 mL) then the mixture was extracted with EtOAc (150×5 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by SGC (eluting with petroleum ether/ethyl acetate=6/1) to give target compound (2.56 g, 33%) as a brown yellow solid. LCMS (ESI) m/z: 191.1 [M−H]+; 1H-NMR (500 MHz, CDCl3): δ 7.79 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.5, 2.0 Hz, 1H), 6.36 (d, J=2.0 Hz, 1H), 2.68 (s, 2H), 1.45 (s, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
33%

Synthesis routes and methods II

Procedure details

Resorcinol (165 g) and 3,3-dimethylacrylic acid (100 g) were mixed, cooled in an ice bath, and treated carefully with concentrated sulfuric acid (180 mL). The internal temperature rose to 68° C. The mixture turned gradually to a viscous orange mass and the internal temperature dropped to 25° C. The ice bath was removed and stirring was continued overnight at room temperature (“RT”) during which the mixture solidified. Small amounts of water and ethyl acetate were carefully added alternatively until the mixture dissolved, and it was transferred to a 5 L conical flask with water (2 L) and ethyl acetate (1.5 L). The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed once with water and carefully treated with solid sodium bicarbonate until effervescence stopped. The organic layer was washed with water, concentrated in vacuo, and the resulting white solid was dissolved in 10% sodium hydroxide. The resulting solution was adjusted to pH 2 with concentrated hydrochloric acid and the resulting solid was filtered, dissolved in boiling glacial acetic acid (220 mL), stirred, diluted with boiling water (220 mL), and immediately cooled. The resulting solid was filtered, washed, and dried in vacuo at 50° C. to give the title compound (120 g).
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a flask were placed 55.1 grams (0.5 mole) of resorcinol and 55.1 grams (0.5 mole) 3,3-dimethylacrylic acid. Then, 150 grams of polyphosphoric acid was added, and a steam bath applied to the flask. A red liquid began to form; the temperature of the reaction mixture quickly rose to 120° C. The flask was stirred for 45 minutes at 110° C., then allowed to cool. The contents were poured into a mixture of 500 milliliters water and 400 milliliters methylene chloride then stirred and filtered. The precipitate was washed several times with portions of methylene chloride, water and toluene. There was obtained 65.8 grams, (68% of theoretical yield) 2,2-dimethyl-7-hydroxy-4-chromanone, m.p. 170°-174° C.
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
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7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Customer
Q & A

Q1: Why is 7-Hydroxy-2,2-dimethylchroman-4-one a useful starting material for the synthesis of benzodipyrandiones?

A1: 7-Hydroxy-2,2-dimethylchroman-4-one possesses structural features that make it a suitable precursor for synthesizing benzodipyrandiones. Specifically, the presence of the 7-hydroxy group allows for further chemical modifications. Researchers successfully utilized this compound to synthesize 7,8-Dihydro-8,8-dimethylbenzo[1,2-b:5,4-b′]dipyran-2,6-dione, a linear dihydrobenzodipyrandione found in dill [].

Q2: Can you elaborate on the specific reactions involving 7-Hydroxy-2,2-dimethylchroman-4-one in benzodipyrandione synthesis?

A2: One study successfully employed 7-Hydroxy-2,2-dimethylchroman-4-one as a starting material for synthesizing graveolone, a naturally occurring benzodipyran []. While the specific reaction details weren't provided in the abstract, it highlights the compound's versatility in synthesizing various benzodipyrans. Furthermore, researchers explored the bromination of 7-Hydroxy-2,2-dimethylchroman-4-one. They discovered that using N-bromosuccinimide leads to the 8-bromo derivative, while bromine in chloroform yields the 6-bromo derivative. Interestingly, only the 6-bromo derivative successfully underwent Pechmann condensation with malic acid [], highlighting the impact of substituent position on reactivity.

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